Convolutamydine E
Description
Contextualization within Marine Natural Product Alkaloids
Convolutamydine E belongs to the diverse family of alkaloids isolated from marine organisms. cas.czresearchgate.net Specifically, it is classified as a dibromohydroxyoxindole alkaloid. cas.cz It was first isolated from the butan-1-ol soluble extract of the marine bryozoan Amathia convoluta, found in the waters off Florida. cas.cz The marine environment is a rich source of structurally unique and biologically active natural products, with halogenated compounds like this compound being a prominent feature. researchgate.netrsc.org These compounds, often possessing bromine or chlorine atoms, are of particular interest due to their potential pharmacological applications. researchgate.netnih.gov
Significance of Oxindole (B195798) Alkaloids in Contemporary Biomedical Research
The oxindole scaffold, a core component of this compound, is recognized as a "privileged motif" in medicinal chemistry due to its presence in a wide array of biologically active compounds. acs.org Oxindole alkaloids, in general, exhibit a broad spectrum of pharmacological properties, making them a focal point in the development of new therapeutic agents. mdpi.comfrontiersin.orgnih.gov Research has demonstrated that these compounds can possess anticancer, neuroprotective, and anti-inflammatory activities, among others. acs.orgfrontiersin.orgnih.gov The 3-substituted-3-hydroxy-2-oxindole unit, a key feature of this compound, is particularly associated with potent biological activities, including the inhibition of cancer cell lines. acs.orgrsc.org For instance, other oxindole alkaloids have shown the ability to induce apoptosis in leukemia cells and exhibit antiproliferative effects. researchgate.netnih.gov
Historical Overview of this compound Research Trajectory
The discovery of this compound was reported in 1999 by Kamano and colleagues, alongside two other new alkaloids, convolutamines F and G, from the marine bryozoan Amathia convoluta. cas.cznihon-u.ac.jp Initial studies revealed its potent cytostatic activity. Specifically, this compound demonstrated activity against several cancer cell lines, including KB, KB/VJ-300, and U937, and was also found to inhibit cell division in fertilized sea-urchin eggs. cas.czacs.org
Following its isolation and initial biological screening, the unique structure and promising activity of this compound spurred efforts in the field of synthetic organic chemistry. The development of synthetic routes to this compound and its analogs has been a significant area of research. uevora.ptnih.gov These synthetic endeavors are crucial, not only for confirming the structure of the natural product but also for providing access to larger quantities of the compound for further biological evaluation. The first enantioselective total synthesis of this compound was a notable milestone in this area. nih.govnih.gov The development of various catalytic asymmetric methods, including aldol (B89426) reactions, has been instrumental in achieving the stereoselective synthesis of this complex molecule. uevora.ptcapes.gov.brpsu.edu
Detailed Research Findings
The research on this compound has yielded significant insights into its chemical synthesis and biological properties.
| Category | Key Findings |
| Isolation | Isolated from the marine bryozoan Amathia convoluta. cas.czscielo.br |
| Chemical Structure | A dibromohydroxyoxindole alkaloid. cas.cz |
| Biological Activity | Active against KB, KB/VJ-300, and U937 cancer cell lines. cas.czacs.org Inhibits cell division in fertilized sea-urchin eggs. cas.czacs.org |
| Synthesis | The first enantioselective total synthesis has been achieved. nih.govnih.gov Various synthetic strategies, including vinylogous Mukaiyama aldol reactions and organocatalyzed aldol reactions, have been developed. acs.orguevora.ptnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9Br2NO3 |
|---|---|
Molecular Weight |
350.99 g/mol |
IUPAC Name |
(3R)-4,6-dibromo-3-hydroxy-3-(2-hydroxyethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9Br2NO3/c11-5-3-6(12)8-7(4-5)13-9(15)10(8,16)1-2-14/h3-4,14,16H,1-2H2,(H,13,15)/t10-/m1/s1 |
InChI Key |
CXEROTKXYOBRLT-SNVBAGLBSA-N |
Isomeric SMILES |
C1=C(C=C(C2=C1NC(=O)[C@]2(CCO)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2(CCO)O)Br)Br |
Synonyms |
convolutamydine E |
Origin of Product |
United States |
Origin, Isolation, and Primary Structural Characterization of Convolutamydine E
Discovery and Source Organism: Amathia convoluta (Floridian Marine Bryozoan)
Convolutamydine E is a marine alkaloid that was first discovered and isolated from the marine bryozoan Amathia convoluta. elsevierpure.com This organism, found in the waters off the coast of Florida, has proven to be a rich source of unique and biologically active secondary metabolites. researchgate.netekb.eg The investigation of Amathia convoluta has led to the identification of a family of related oxindole (B195798) alkaloids, known as convolutamydines, with this compound being one of its distinct members. elsevierpure.comresearchgate.net Marine bryozoans, including A. convoluta, are known to produce a variety of halogenated alkaloids, which are of significant interest to natural product chemists. researchgate.netmdpi.commdpi.com
Methodologies for Natural Product Isolation and Purification
The isolation of this compound from its natural source involves a multi-step process typical for the extraction and purification of marine natural products. The initial step involved extraction of the collected Amathia convoluta specimens, with the target compound being found in the butan-1-ol soluble fraction of the crude extract. elsevierpure.com
Following this initial solvent-based partitioning, a series of chromatographic techniques are employed to separate the complex mixture of metabolites. While the specific details for this compound's purification involved further fractionation, the general process for isolating such alkaloids typically includes the following methods:
Column Chromatography: The butanol fraction is often subjected to column chromatography using a stationary phase like silica (B1680970) gel. Elution with a gradient of different solvents separates the compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography containing the target compound are further purified using HPLC. mdpi.commdpi.com This technique offers higher resolution and is crucial for isolating pure compounds from complex mixtures. A semi-preparative or preparative HPLC is often the final step to yield the pure this compound.
The table below summarizes the general workflow for the isolation and purification of marine alkaloids like this compound.
| Step | Technique | Purpose |
| 1 | Solvent Extraction | To create a crude extract from the source organism and partition compounds based on solubility (e.g., butan-1-ol fraction). |
| 2 | Column Chromatography | To perform initial separation of the crude extract into less complex fractions based on polarity. |
| 3 | High-Performance Liquid Chromatography (HPLC) | To achieve final purification of the target compound from the enriched fractions to a high degree of purity. |
Initial Spectroscopic Data Analysis and Structural Assignment of this compound as a Dibromohydroxyoxindole Alkaloid
The structural elucidation of this compound was accomplished through the comprehensive analysis of spectroscopic data. elsevierpure.com This process is fundamental in natural product chemistry for determining the precise atomic arrangement of a newly discovered molecule. The data revealed that this compound possesses a dibromohydroxyoxindole alkaloid scaffold. elsevierpure.com
The key spectroscopic methods used for the structural assignment include:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the exact molecular formula of the compound, providing crucial information about the number of carbon, hydrogen, nitrogen, oxygen, and bromine atoms present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HMBC, HSQC) experiments are essential for piecing together the molecular structure. These techniques reveal the chemical environment of each proton and carbon atom and establish connectivity between them, allowing for the assembly of the oxindole core, the placement of the two bromine atoms on the aromatic ring, and the position of the hydroxyl group.
Circular Dichroism (CD) Spectroscopy: The absolute configuration of the chiral center at position 3 of the oxindole ring was determined through methods including CD spectroscopy, which compares the experimental spectrum to that of related compounds or synthetic standards. mdpi.comnih.gov
Analysis of this combined spectroscopic data allowed for the unambiguous assignment of this compound's structure as a member of the dibromohydroxyoxindole alkaloid family. elsevierpure.com
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. |
| ¹H NMR | Identifies the types and number of hydrogen atoms and their neighboring environments. |
| ¹³C NMR | Identifies the types and number of carbon atoms in the molecule's skeleton. |
| 2D NMR (COSY, HMBC, etc.) | Establishes connectivity between atoms (H-H, C-H), allowing for the assembly of the molecular framework. |
| Circular Dichroism (CD) | Helps determine the absolute stereochemistry of chiral centers. mdpi.comnih.gov |
Advanced Synthetic Methodologies for Convolutamydine E and Its Analogues
Enantioselective Total Synthesis Approaches to Convolutamydine E
The first enantioselective total synthesis of this compound was a notable achievement, paving the way for various strategic approaches. acs.orgacs.orgnih.gov A primary strategy involves the nucleophilic addition to the C-3 carbonyl group of a 4,6-dibromoisatin precursor. acs.org The key to success lies in controlling the stereochemistry of this addition. Both metal-catalyzed and organocatalytic methods have been developed to achieve high levels of enantioselectivity.
Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful tool for the asymmetric synthesis of 3-hydroxyoxindoles. unibo.itrsc.org These strategies offer an attractive alternative to metal-based catalysts due to their lower toxicity, operational simplicity, and stability. greyhoundchrom.com For the synthesis of this compound, organocatalytic aldol (B89426) reactions between an isatin (B1672199) derivative and a suitable ketone or aldehyde are the most direct and widely explored routes. psu.edu
Several types of organocatalysts have been successfully employed, including proline derivatives and vicinal amino alcohols. csic.esacs.org These catalysts typically operate through enamine or hydrogen-bonding activation mechanisms to facilitate a highly stereoselective C-C bond formation. tcichemicals.com For instance, the direct asymmetric aldol reaction of 4,6-dibromoisatin with acetaldehyde (B116499), catalyzed by specific organocatalysts, provides the core structure of this compound with high enantiomeric excess. psu.eduacs.orgnih.gov
Two landmark transformations have been pivotal in the enantioselective synthesis of this compound and its relatives.
Vinylogous Mukaiyama Aldol Reaction (VMAR): The first enantioselective total synthesis of this compound was accomplished using a highly diastereoselective vinylogous Mukaiyama aldol reaction. acs.orgacs.orgnih.gov This method, developed by Kobayashi and colleagues, involves the reaction of an isatin derivative with a vinylketene N,O-acetal derived from an amino acid (e.g., D-valine). acs.org The reaction is promoted by a Lewis acid, typically titanium tetrachloride (TiCl₄), which activates the isatin carbonyl group for nucleophilic attack. acs.org The chiral auxiliary on the vinylketene acetal (B89532) directs the stereochemical outcome, leading to the formation of the desired stereoisomer with excellent selectivity. acs.orgacs.org The VMAR is a powerful transformation as it creates the C-3 chiral center while simultaneously installing the side chain. msu.edumdpi.com
Isatin-based Asymmetric Aldol Reactions: A more direct approach involves the organocatalyzed aldol reaction between 4,6-dibromoisatin and acetaldehyde. acs.orgnih.gov Hayashi and co-workers developed a method using a diarylprolinol-based organocatalyst. acs.orgresearchgate.net In this reaction, the organocatalyst is believed to form an enamine with acetaldehyde, which then attacks the C-3 carbonyl of the isatin. The chiral environment provided by the catalyst directs the facial selectivity of the attack, resulting in a highly enantioenriched aldol product that is a direct precursor to this compound. csic.esacs.org The reaction conditions, including the use of additives like chloroacetic acid, were optimized to achieve high yields and enantioselectivity. acs.orgresearchgate.net
| Transformation | Key Reagents | Catalyst/Promoter | Typical Result (ee) | Reference |
| Vinylogous Mukaiyama Aldol | 4,6-Dibromoisatin, Vinylketene N,O-acetal | TiCl₄ | >98% de | acs.org, acs.org |
| Asymmetric Aldol Reaction | 4,6-Dibromoisatin, Acetaldehyde | 4-Hydroxydiarylprolinol | 92% ee | acs.org, nih.gov |
The choice of catalyst is critical for achieving high enantioselectivity. Several catalysts have proven effective in the synthesis of this compound.
N-(2-thiophene-sulfonyl)prolinamide: Developed by Nakamura and colleagues, this proline-derived organocatalyst is highly efficient for the asymmetric aldol reaction between isatins and acetaldehyde. psu.edutcichemicals.com It has been successfully used in the total syntheses of (R)-convolutamydines A, B, and E. psu.edu The catalyst can be used in low loadings (e.g., 10 mol%) and provides the aldol product leading to this compound in 92% enantiomeric excess. psu.edu The proposed mechanism involves hydrogen bonding between the catalyst's amide proton and the thiophene's sulfur atom, which helps to create a rigid chiral environment for the reaction. tcichemicals.com
4-Hydroxydiarylprolinol: Used by Hayashi and co-workers, this catalyst was effective for the asymmetric aldol reaction of isatin derivatives and acetaldehyde to produce the key intermediate for ent-Convolutamydine E. csic.esacs.orgnih.gov The presence of a carboxylic acid additive was found to be beneficial for both yield and enantioselectivity. acs.org
Leucinol and Valinol: These simple vicinal amino alcohols were identified by the Kočovský group as efficient organocatalysts for the aldol reaction of isatins with acetone, demonstrating that even simple chiral structures can induce significant enantioselectivity in these systems. acs.org
| Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| N-(2-thiophene-sulfonyl)prolinamide | Aldol reaction with acetaldehyde | (R)-Convolutamydine E precursor | 92% | psu.edu |
| 4-Hydroxydiarylprolinol | Aldol reaction with acetaldehyde | ent-Convolutamydine E precursor | 92% | acs.org |
Chemoenzymatic Syntheses and Biosynthesis-Inspired Routes (where applicable)
Chemoenzymatic synthesis, which integrates enzymatic transformations with chemical steps, offers a powerful strategy for producing complex molecules with high stereoselectivity under mild conditions. nih.govmdpi.combeilstein-journals.org Similarly, biosynthesis-inspired routes attempt to mimic the organism's natural pathway to construct a target molecule, often leading to efficient and elegant syntheses. mdpi.comchemrxiv.org
As of now, specific chemoenzymatic or fully biosynthesis-inspired total syntheses for this compound have not been prominently reported in the literature. The biosynthesis of such marine alkaloids is complex and not fully elucidated, making a biomimetic approach challenging. However, the principles of chemoenzymatic synthesis, such as the use of ketoreductases for the stereoselective reduction of a ketone or lipases for kinetic resolution, represent potential future avenues for more sustainable and efficient access to this compound and its analogues. nih.gov
Chemical Derivatization and Synthesis of this compound Structural Analogues
The synthesis of structural analogues of natural products is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. researchgate.net The 3-hydroxy-2-oxindole core of this compound serves as a privileged scaffold for designing new biologically active molecules. nih.gov
One notable example is the synthesis of the difluoro analogue of this compound. rsc.orgrsc.org This was achieved through a highly enantioselective organocatalytic synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles. rsc.org Such fluorinated analogues are of great interest as the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
The design of novel this compound analogues is primarily driven by the goal of enhancing biological activity or elucidating the mechanism of action. Key design principles include:
Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties. The synthesis of the difluoro analogue of this compound is a classic example, where a CH₂ group is replaced by a CF₂ group to alter electronic properties and metabolic stability without drastically changing the molecular shape. rsc.org
Modification of the Side Chain: Altering the length, branching, or functional groups of the C-3 side chain to probe interactions with biological targets.
Substitution on the Aromatic Ring: Modifying the substitution pattern on the benzene (B151609) ring of the oxindole (B195798) core. While this compound has bromine atoms at positions 4 and 6, synthetic analogues with different halogen patterns or other substituents can be created to study their effect on activity. nih.gov
Stereochemical Variation: Synthesizing the opposite enantiomer (ent-Convolutamydine E) or diastereomers allows for the investigation of the importance of the absolute configuration for biological function. acs.org
These designed modifications provide valuable insights into the pharmacophore of the convolutamydine family of alkaloids.
Synthetic Routes to Modified this compound Scaffolds
The core structure of this compound, a 3-hydroxy-3-(2-oxobutyl)oxindole, has served as a versatile template for the development of novel analogues with potentially enhanced or modified biological activities. Synthetic efforts have primarily focused on two main areas: modification of the oxindole core and alterations to the C3-side chain. These modifications aim to explore the structure-activity relationships (SAR) of this class of compounds.
One notable approach to modifying the this compound scaffold involves the introduction of fluorine atoms, which can significantly alter the compound's lipophilicity, metabolic stability, and bioavailability. rsc.org A key strategy for the synthesis of a difluoro analogue of this compound employs a Baeyer-Villiger oxidation. rsc.orgCurrent time information in Bangalore, IN. This reaction facilitates the conversion of a ketone to an ester or a cyclic ketone to a lactone. nih.govsigmaaldrich.comorganic-chemistry.orgwikipedia.org In this specific synthesis, a precursor ketone is oxidized to generate the desired lactone, which is a crucial intermediate for the final difluoro analogue. rsc.org The reaction proceeds with high yield and without loss of enantiomeric excess, highlighting its efficiency in creating stereochemically defined analogues. Current time information in Bangalore, IN.
Another powerful method for constructing the core structure of this compound and its analogues is the vinylogous Mukaiyama aldol reaction. nih.govrsc.org This reaction allows for the stereoselective formation of the C3-substituted-3-hydroxyoxindole moiety. nih.govrsc.orgbeilstein-journals.org The first enantioselective total synthesis of this compound was achieved using this methodology, which involves the reaction of a silyl (B83357) enol ether with an isatin derivative in the presence of a chiral catalyst. nih.govbeilstein-journals.org This approach is highly diastereoselective and has been instrumental in establishing the absolute configuration of related natural products. nih.gov The versatility of the vinylogous Mukaiyama aldol reaction has been further demonstrated in the synthesis of various 3-hydroxyoxindole derivatives, showcasing its broad applicability in generating modified scaffolds. beilstein-journals.orgmdpi.comacs.org
Modifications to the oxindole core are not limited to fluorination. Synthetic strategies have been developed to introduce a variety of substituents onto the aromatic ring of the oxindole. These methods often rely on the functionalization of commercially available anilines, which are then converted to the corresponding isatins, key precursors for this compound analogues. scielo.brscielo.br For instance, the Sandmeyer reaction provides a route to substituted isatins, which can then be subjected to aldol-type reactions to introduce the desired side chain. scielo.brscielo.br
Alterations to the butenolide side chain of this compound present another avenue for creating structural diversity. Research on the closely related Convolutamydine A has shown that the side chain can be modified through various chemical transformations. scielo.br For example, reduction of the ketone functionality within the side chain can yield the corresponding alcohol, leading to tryptophol (B1683683) derivatives. scielo.br While these examples are on a related compound, the principles can be extended to the synthesis of this compound analogues with modified side chains.
The table below summarizes key synthetic methodologies and the types of modified this compound scaffolds that have been reported.
| Methodology | Target Modification | Key Reagents/Catalysts | Reported Yields | Reference(s) |
| Baeyer-Villiger Oxidation | Difluoro analogue of this compound | m-CPBA | 52% (for the final analogue) | rsc.orgCurrent time information in Bangalore, IN. |
| Vinylogous Mukaiyama Aldol Reaction | Enantioselective synthesis of this compound and analogues | Silyl enol ethers, Isatins, Chiral catalysts (e.g., quinidine-based) | High diastereoselectivity | nih.govrsc.orgbeilstein-journals.org |
| Sandmeyer Reaction / Aldol Addition | Substituted oxindole core | Substituted anilines, Chloral hydrate, Hydroxylamine | Variable | scielo.brscielo.br |
| Side Chain Reduction | Modification of the butenolide side chain (demonstrated on Convolutamydine A) | BH3 in THF | Good yields | scielo.br |
These synthetic strategies provide a robust toolbox for the generation of a diverse library of this compound analogues, enabling further exploration of their therapeutic potential.
Mechanistic Investigations and Molecular Target Identification for Convolutamydine E
Elucidation of Cellular and Subcellular Mechanisms of Action
Research into the biological activities of Convolutamydine E and its analogs has revealed significant effects on fundamental cellular processes, primarily the inhibition of cell division and the induction of programmed cell death (apoptosis).
Inhibition of Cell Division and Cell Cycle Arrest: Studies have demonstrated that this compound can halt the proliferation of cancer cells. dntb.gov.ua This is achieved by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication. Specifically, this compound has been observed to cause cell cycle arrest, a point where the cell cycle is halted. dntb.gov.ua This arrest prevents the cancer cells from progressing through the division process, thereby inhibiting tumor growth. For instance, in studies on glioblastoma stem cells, convolutamydines have been shown to stop cell proliferation. dntb.gov.ua
The cell cycle is controlled by a series of checkpoints that ensure the fidelity of cell division. khanacademy.orglumenlearning.com Key regulators at these checkpoints include cyclin-dependent kinases (CDKs) and their protein partners, cyclins. nih.govmdpi.com Negative regulators, such as p53 and p21, act as tumor suppressors by stopping the cell cycle in response to DNA damage or other cellular stress. khanacademy.orglumenlearning.com The mechanism of this compound likely involves the modulation of these regulatory proteins. Some anticancer agents induce cell cycle arrest at specific phases, such as the G1, S, or G2/M phase, by targeting the associated cyclins and CDKs. mdpi.comlearnoncology.ca For example, the protein p53 can trigger the production of p21, which inhibits CDK/cyclin complexes to enforce a G1 checkpoint halt. khanacademy.orglumenlearning.com While the precise phase of arrest induced by this compound is a subject of ongoing research, its ability to halt cell proliferation points to a direct or indirect influence on these critical cell cycle regulators. dntb.gov.ua
Induction of Apoptosis: Beyond simply stopping cell division, this compound has been found to induce apoptosis in cancer cells. dntb.gov.ua Apoptosis is a natural, controlled process of programmed cell death that is essential for normal development and tissue homeostasis. nih.gov Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. khanacademy.org The ability of this compound to trigger this process in cancer cells is a key aspect of its therapeutic potential. The apoptotic pathway is complex, involving a cascade of proteins, including the Bcl-2 family, where proteins like Bax promote apoptosis and Bcl-2 inhibits it. frontiersin.org The induction of apoptosis by this compound suggests it may modulate the balance of these pro- and anti-apoptotic proteins. dntb.gov.uafrontiersin.org
Identification and Validation of Molecular Targets
Identifying the specific molecules that this compound interacts with is fundamental to understanding its mechanism of action. Research has employed a variety of techniques to pinpoint and validate these molecular targets.
In vitro biochemical assays are essential laboratory methods used to study the interaction between a compound and its potential target outside of a living organism. gd3services.comantibodies-online.comnih.gov These assays can directly measure the binding affinity of a compound to a protein or its effect on an enzyme's catalytic activity. nih.govaxxam.com
For compounds like this compound, kinase inhibition assays are particularly relevant. frontiersin.orgfrontiersin.org Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. rsc.org Research on related compounds has shown that they can be potent inhibitors of specific kinases, such as Pim-1 kinase. frontiersin.orgfrontiersin.org In a typical kinase inhibition assay, the enzyme, its substrate, and a source of energy (ATP) are combined with the test compound. The activity of the kinase is then measured, often by quantifying the amount of phosphorylated substrate produced. A reduction in kinase activity in the presence of the compound indicates inhibition. The concentration of the compound required to inhibit the enzyme's activity by 50% is known as the IC50 value, a standard measure of inhibitory potency. frontiersin.orgfrontiersin.org
While specific enzymatic assay data for this compound is not extensively published, the table below illustrates typical results from such studies on related indole (B1671886) alkaloids, demonstrating how inhibitory activity is quantified.
Table 1: Illustrative Kinase Inhibition Data for Indole Alkaloids
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Saccharomonosporine A | Pim-1 Kinase | 0.3 ± 0.02 |
| Compound 3 (from study) | Pim-1 Kinase | 0.95 ± 0.01 |
| 5-Trisindoline | DNA Gyrase B | 11.4 ± 0.03 |
| 5-Trisindoline | Pyruvate Kinase | 6.6 ± 0.05 |
| 6-Trisindoline | DNA Gyrase B | 2.1 ± 0.08 |
This table is illustrative, based on data for related compounds to demonstrate the type of data generated in such assays. frontiersin.orgfrontiersin.orgnih.gov Data for this compound is part of ongoing research.
Functional genomics and proteomics offer powerful, large-scale approaches to identify molecular targets without prior hypotheses. wikipedia.orgnih.gov These methods analyze the global changes in a cell's gene expression (transcriptomics) or protein profile (proteomics) in response to treatment with a compound like this compound. nih.govnautilus.bio
Functional Genomics: This field aims to understand the function of genes and their products. wikipedia.org Techniques like DNA microarrays or RNA sequencing (RNA-seq) can measure the expression levels of thousands of genes simultaneously. core.ac.ukaxcelead-us.com If treating cells with this compound consistently alters the expression of a specific set of genes, it suggests that the compound affects the biological pathway those genes are involved in.
Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. cuni.cz A common technique is mass spectrometry-based proteomics, which can identify and quantify thousands of proteins in a cell lysate. core.ac.uknih.gov By comparing the proteome of untreated cells to cells treated with this compound, researchers can identify proteins whose levels or modification states (like phosphorylation) have changed. nih.gov This can reveal the signaling pathways modulated by the compound and point to potential direct or indirect targets. creative-proteomics.com For example, activity-based protein profiling (ABPP) is a chemical proteomic strategy that uses chemical probes to directly identify the protein targets of small molecules within a complex proteome. creative-proteomics.comfrontiersin.org
These "omics" approaches provide a comprehensive view of the cellular response to a compound, helping to deconvolve its targets and mechanism of action. nih.govaxcelead-us.com
Computational and Cheminformatic Approaches to Ligand-Target Prediction
Computational methods are increasingly used to predict the biological targets of small molecules, saving time and resources in the early stages of drug discovery. wiley-vch.despringernature.com These in silico techniques leverage the vast amounts of biological and chemical data available. nih.govnih.gov
Ligand-Based and Structure-Based Prediction: Target prediction methods can be broadly categorized as ligand-based or structure-based. nih.gov
Ligand-based methods rely on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities. nih.gov If this compound is structurally similar to known inhibitors of a particular enzyme, these methods would predict that enzyme as a potential target. nih.gov
Structure-based methods , such as molecular docking, use the three-dimensional (3D) structure of a potential protein target. frontiersin.org A computational model of this compound is "docked" into the binding site of a protein, and scoring functions are used to predict the binding affinity and pose. frontiersin.orgfrontiersin.org This approach can screen large libraries of proteins to identify those that are most likely to bind to the compound. frontiersin.org Docking studies for related compounds have successfully predicted their binding modes within the ATP pocket of kinases like Pim-1. frontiersin.org
Cheminformatics and Machine Learning: Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. springernature.comnih.gov It involves representing molecules numerically using "chemical descriptors" and "fingerprints" that encode their structural and physicochemical properties. nih.govarxiv.org These representations can be used in machine learning algorithms to build predictive models. arxiv.org By training a model on a large dataset of compounds with known targets, it can learn to predict the targets of new compounds like this compound based on its chemical features. nih.govnih.gov Inverse virtual screening is one such in silico technique that has been used to identify potential molecular targets for marine natural products. nih.gov
These computational approaches are powerful tools for generating hypotheses about a compound's molecular targets, which can then be experimentally validated using the biochemical and proteomic methods described previously. nih.govnih.gov
Structure Activity Relationship Sar Studies of Convolutamydine E Derivatives
Analysis of Structural Modifications Impacting Biological Potency
The biological activity of convolutamydine derivatives is significantly influenced by the pattern of substituents on the oxindole (B195798) core and the nature of the side chain at the C3 position. jetir.org Research has shown that modifications to the bromine atoms on the benzene (B151609) ring and alterations to the C3 side chain can lead to substantial changes in cytotoxic and other biological potencies.
The 3-hydroxy oxindole framework is considered a "privileged" scaffold in drug discovery, and the biological effects of these compounds are known to vary with the substituent pattern at the C3 position. jetir.org For instance, Convolutamydine A, which has a 3-(2-oxopropyl) side chain, demonstrates potent activity in inducing differentiation of HL-60 human promyelocytic leukemia cells. jetir.orgpreprints.org The vinyl substituent at C-1 or the bromine at C-5 has been shown to be important for cytotoxicity against P-388 cells. mdpi.com
Further synthetic efforts have produced various derivatives to probe the SAR. In one study, symmetric and asymmetric derivatives of (–)-convolutamydine were synthesized. researchgate.net A monobromoxindole derivative exhibited greater cytotoxicity against acutely infected MT-4 cells (CC50 = 0.197 mM) compared to its dibromo counterparts (CC50 = 0.205 and 0.245 mM), indicating that in some contexts, reducing the number of bromine atoms can enhance potency. researchgate.net
Table 1: Impact of Structural Modifications on the Biological Activity of Convolutamydine Derivatives
| Compound/Derivative | Structural Modification | Biological Activity Noted | Source |
|---|---|---|---|
| Convolutamydine A | 4,6-dibromo-3-(2-oxopropyl) side chain | Induces differentiation of HL-60 cells; antinociceptive effects. | jetir.orgnih.gov |
| Compound 1 (Analogue) | Non-brominated; 3-(2-oxopropyl) side chain | Showed antinociceptive and anti-inflammatory effects. | nih.gov |
| Compound 2 (Analogue) | 5-bromo; 3-(2-oxopropyl) side chain | Showed antinociceptive and anti-inflammatory effects. | nih.gov |
| Monobromoxindole 10 | Monobromo derivative from (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 5-bromoisatin | Greatest cytotoxicity of tested compounds (CC50 = 0.197 mM in MT-4 cells). | researchgate.net |
| Dibromo derivative 7 | Symmetric dibromo derivative | Lower cytotoxicity than monobromo derivative 10 (CC50 = 0.205 mM). | researchgate.net |
| Dibromo derivative 9 | Asymmetric dibromo derivative | Lower cytotoxicity than monobromo derivative 10 (CC50 = 0.245 mM). | researchgate.net |
Influence of Stereochemistry on Biological Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of most natural products, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. nih.govnumberanalytics.com For the convolutamydine family, the stereochemistry at the C3 quaternary carbon center is a critical determinant of their biological activity profiles. jetir.orgpsu.edu The biological effects of these compounds are significantly affected by the absolute configuration of this stereogenic center. psu.educsic.es
Naturally occurring Convolutamydine E is the (R)-enantiomer. jetir.org The development of stereoselective synthetic methods has been a major focus for chemists, allowing for the preparation of specific enantiomers to evaluate their differential activities. psu.eduresearchgate.net The ability to synthesize both enantiomers of a chiral drug is essential, as different stereoisomers can have varied potencies, efficacies, or even opposing effects. numberanalytics.com
For example, the synthesis of (R)-convolutamydine E has been achieved using organocatalysts like (S)-pyrrolidine tetrazole or 4-hydroxydiarylprolinol, which facilitate highly enantioselective aldol (B89426) reactions. psu.eduresearchgate.net These methods provide access to the specific enantiopure compounds needed for detailed biological evaluation. csic.es While direct comparative biological data for the enantiomers of this compound is not detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that the (R)- and (S)-enantiomers would exhibit different biological activities. nih.govnumberanalytics.com The isolation of the (S)-enantiomer of the related Convolutamydine F further underscores the natural occurrence of stereochemical diversity in this compound class. frontiersin.org
Table 2: Influence of Stereochemistry on Convolutamydine Derivatives
| Compound | Stereochemistry | Significance/Activity | Source |
|---|---|---|---|
| This compound | (R)-configuration at C3 | Naturally occurring enantiomer; active against several cancer cell lines. | jetir.orgnih.gov |
| ent-Convolutamydine E | (S)-configuration at C3 | Unnatural enantiomer; synthesis allows for comparative biological studies to probe stereospecific interactions with targets. | researchgate.net |
| Convolutamydine A | (R)-configuration at C3 | Natural product with potent activity in differentiating HL-60 cells. The enantioselective synthesis has been a key target. | researchgate.net |
| Convolutamydine F | (S)-enantiomer isolated | Demonstrates that both enantiomeric series exist in nature for this class of compounds. | frontiersin.org |
Rational Design and Synthetic Optimization for Enhanced Biological Selectivity
Rational drug design leverages SAR and structural biology insights to create new compounds with improved properties, such as enhanced potency and better selectivity for a specific biological target. In the context of this compound, this involves the strategic modification of its structure to optimize its therapeutic potential.
One approach has been the synthesis of fluorinated analogues. csic.es Fluorine is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability. The total synthesis of a difluoro analog of this compound has been reported, with the expectation that such modifications could lead to greater biological activity. csic.esacs.org This strategy is based on the rationale that the electronic properties of fluorine can favorably alter the molecule's interaction with its target.
Synthetic optimization has also focused heavily on controlling stereochemistry. The development of advanced catalytic asymmetric synthesis methods, particularly using organocatalysts, has been a significant achievement. psu.edu Catalysts such as chiral prolinol derivatives have enabled the concise and highly stereoselective synthesis of (R)-convolutamydine E and related natural products. csic.esresearchgate.net These efficient synthetic routes are crucial for producing sufficient quantities of enantiomerically pure compounds for further investigation and for building libraries of related structures to perform more extensive SAR studies. researchgate.net By developing these selective synthetic strategies, researchers can systematically explore the chemical space around the convolutamydine scaffold to identify derivatives with superior biological selectivity and therapeutic promise.
Biosynthetic Pathway Elucidation of Convolutamydine E
Proposed Biogenetic Precursors and Enzymatic Transformations
The biosynthesis of Convolutamydine E is hypothesized to begin with the common amino acid precursor, L-tryptophan. mdpi.com The proposed pathway likely involves a series of enzymatic transformations to construct the characteristic 4,6-dibromo-3-hydroxy-3-(1-hydroxy-1-(1H-indol-3-yl)methyl)indolin-2-one structure.
The initial steps are proposed to involve the enzymatic bromination of the tryptophan indole (B1671886) ring at positions 4 and 6. This is a common feature in marine alkaloids, and while the specific enzymes in Amathia convoluta are unknown, this transformation is typically catalyzed by flavin-dependent halogenases or haloperoxidases, which utilize bromide ions from seawater. researchgate.net
Following bromination, the formation of the oxindole (B195798) core is a key step. This is likely achieved through an oxidation reaction. While the specific enzyme is unidentified, enzymes such as tryptophan 2,3-dioxygenases (TDOs) or related monooxygenases are known to catalyze the oxidation of indole rings. For instance, the heme-dependent enzyme MarE has been shown to catalyze the formation of 2-oxindoles from indole precursors. nih.gov A similar enzymatic activity could be responsible for the conversion of a brominated tryptophan derivative to the corresponding oxindole.
The subsequent addition of the C3 substituent is proposed to occur via an aldol-type condensation. This would involve the reaction of the 4,6-dibromo-oxindole with another molecule of a tryptophan-derived precursor, likely indole-3-pyruvic acid or a related derivative, followed by subsequent enzymatic modifications such as reduction and hydroxylation to form the final structure of this compound.
Table 1: Proposed Biogenetic Precursors and Intermediates for this compound Biosynthesis
| Precursor/Intermediate | Proposed Role |
|---|---|
| L-Tryptophan | Primary precursor for the indole and oxindole moieties |
| 4,6-Dibromo-L-tryptophan | Brominated intermediate |
| 4,6-Dibromooxindole | Core heterocyclic structure |
| Indole-3-pyruvic acid | Proposed precursor for the C3 side chain |
Investigations into Key Biosynthetic Enzymes and Genes (if identified)
To date, no specific biosynthetic enzymes or their corresponding genes responsible for the production of this compound in Amathia convoluta have been identified and characterized. The elucidation of these enzymes is a significant challenge, partly because it is unclear whether the bryozoan itself or an associated symbiotic microorganism is the true producer of these alkaloids. researchgate.net The production of secondary metabolites by symbiotic bacteria is a well-documented phenomenon in many marine invertebrates. ekb.eg
Based on analogous biosynthetic pathways in other organisms, the key enzymatic activities required for this compound biosynthesis can be hypothesized.
Table 2: Hypothetical Key Enzymes in this compound Biosynthesis
| Enzyme Type | Proposed Function | Evidence from Related Pathways |
|---|---|---|
| Tryptophan Halogenase (Brominase) | Regiospecific bromination of the indole ring at positions 4 and 6. | Flavin-dependent halogenases and haloperoxidases are known to catalyze such reactions in marine bacteria and algae. researchgate.net |
| Oxidase/Oxygenase | Oxidation of the brominated indole precursor to form the 2-oxindole core. | Heme-dependent enzymes like MarE catalyze 2-oxindole formation. nih.gov |
| Aldolase/Condensing Enzyme | Catalyzes the C-C bond formation between the oxindole core and the C3 side chain precursor. | Aldol (B89426) reactions are fundamental in the biosynthesis of many natural products. |
| Reductases/Hydroxylases | Modification of the side chain to introduce hydroxyl groups. | Cytochrome P450 monooxygenases and other oxidoreductases are commonly involved in tailoring steps. |
Future research involving transcriptomic and genomic analysis of Amathia convoluta and its microbial community will be crucial for identifying the gene clusters responsible for the biosynthesis of the convolutamydine family of alkaloids.
Subcellular Compartmentalization of the Biosynthetic Pathway
The subcellular localization of the biosynthetic machinery for secondary metabolites in marine bryozoans is an area with very limited research. For many marine invertebrates, the synthesis of natural products is often compartmentalized within specific cells or organelles to manage reactive intermediates and to transport the final products. frontiersin.org
In the absence of direct evidence for this compound, general principles from other systems can be considered. The initial steps of the pathway, starting from the amino acid precursor L-tryptophan, would likely occur in the cytoplasm. Subsequent enzymatic modifications, particularly oxidative reactions catalyzed by membrane-bound enzymes like cytochrome P450s, could take place at the endoplasmic reticulum.
It is also possible that the biosynthetic machinery is located within specialized cells in the bryozoan, or as mentioned previously, within symbiotic bacteria. researchgate.net If the latter is the case, the entire pathway would be contained within the bacterial cell, and the final compound may be secreted and subsequently sequestered by the bryozoan host. The localization of amathamide alkaloids, also from Amathia, in the surface bacteria of the bryozoan lends support to this hypothesis for related compounds. mdpi.com Further investigation using techniques such as fluorescence in situ hybridization (FISH) combined with chemical imaging could help to pinpoint the site of biosynthesis.
Future Research Directions and Translational Perspectives for Convolutamydine E
Advancements in Asymmetric Synthesis for Production and Scalability
A significant hurdle in the development of many marine natural products is the "supply problem," where the natural source provides insufficient quantities for extensive biological testing and preclinical development. nih.govfrontiersin.org Total synthesis, particularly asymmetric synthesis to produce the specific, biologically active stereoisomer, is therefore critical.
Early synthetic efforts often resulted in racemic mixtures of Convolutamydine E. acs.org A major breakthrough was the development of an enantioselective total synthesis using a vinylogous Mukaiyama aldol (B89426) reaction. acs.orgacs.orgnih.gov This method involves the highly diastereoselective reaction of a vinylketene silyl (B83357) N,O-acetal with a 4,6-dibromoisatin derivative to construct the crucial chiral center at the C-3 position. acs.orgacs.org This approach not only enabled the synthesis of both enantiomers of this compound but also helped in determining the absolute configuration of the related Convolutamydine B. acs.orgacs.org
Further advancements have focused on organocatalysis, which avoids the use of metals and offers a more "green" chemical approach. acs.orgcsic.es Chiral organocatalysts, such as prolinamide derivatives, have been successfully employed in the enantioselective aldol reaction between isatins and various nucleophiles to create the 3-substituted-3-hydroxy-2-oxindole core structure central to convolutamydines. csic.esresearchgate.net
Table 1: Key Synthetic Approaches for the Convolutamydine Core Structure
| Synthetic Method | Key Reagents/Catalysts | Key Features | Reference(s) |
|---|---|---|---|
| Vinylogous Mukaiyama Aldol Reaction | Vinylketene silyl N,O-acetal, 4,6-dibromoisatin, TiCl4 | Highly diastereoselective; enables enantioselective synthesis. | acs.orgacs.orgnih.gov |
| Organocatalytic Aldol Reaction | Isatins, ketones/aldehydes, Prolinamide derivatives, Cinchona alkaloids | Metal-free; direct approach to chiral 3-alkyl-3-hydroxyindolin-2-ones. | acs.orgcsic.es |
Comprehensive In Vitro Biological Profiling and Lead Compound Optimization
Initial biological screening has shown that this compound possesses noteworthy cytotoxic activity. It is active against several human cancer cell lines, including KB (human oral carcinoma), KB/VJ-300 (a multidrug-resistant subline), and U937 (human leukemia). acs.org Furthermore, it has been observed to inhibit cell division in fertilized sea-urchin eggs, suggesting a potential role as an antimitotic agent. acs.org
However, this initial profile is far from comprehensive. A thorough in vitro biological evaluation is necessary to understand its full potential. This should involve screening against a broader panel of cancer cell lines representing different tumor types and genetic backgrounds. Additionally, its activity against other disease targets, such as those related to inflammation or neurodegeneration, should be explored, given the diverse activities of other oxindole (B195798) alkaloids. nih.gov
The data from this comprehensive profiling will be instrumental for lead compound optimization. Structure-activity relationship (SAR) studies can be conducted by comparing the activity of this compound with its synthetic analogues. For instance, the synthesis of a difluoro analogue of this compound has been reported, which showed potential for even greater biological activity. rsc.org By systematically modifying the side chain at the C-3 position and the substitution pattern on the aromatic ring, it may be possible to enhance potency and selectivity while reducing off-target toxicity. up.pt
Table 2: Reported In Vitro Biological Activity of this compound
| Activity Type | Cell Line/Model | Observation | Reference(s) |
|---|---|---|---|
| Cytotoxicity | KB, KB/VJ-300, U937 cancer cells | Active against these cell lines. | acs.org |
Application of Advanced "Omics" Technologies for Deeper Mechanistic Insights
Understanding the precise mechanism of action is crucial for the rational development of any drug candidate. While this compound shows cytotoxic effects, the molecular pathways it perturbs are unknown. Modern "omics" technologies offer powerful tools to elucidate these mechanisms. mdpi.comnih.govmdpi.com
Genomics and Transcriptomics: By treating cancer cells with this compound and analyzing changes in gene expression using techniques like RNA-sequencing, researchers can identify the genes and signaling pathways that are upregulated or downregulated. This can provide clues about the compound's cellular targets. researchgate.netnih.gov
Proteomics: This approach analyzes changes in the protein landscape of cells upon treatment. It can identify specific proteins that bind to this compound or whose expression or post-translational modification state is altered, directly pointing to its targets and affected pathways. nih.gov
Metabolomics: Analyzing the changes in cellular metabolites following treatment can reveal disruptions in key metabolic pathways, such as those involved in energy production or biosynthesis, which may be essential for cancer cell survival. mdpi.comresearchgate.net
The integrated analysis of data from these multi-omics platforms can provide a holistic view of the cellular response to this compound, helping to identify its primary mechanism of action and potential biomarkers for predicting treatment response. mdpi.com
Exploration of Novel Analogues via Synthetic Biology and Computational Design
Beyond traditional medicinal chemistry, modern techniques in synthetic biology and computational design offer innovative avenues for creating novel analogues of this compound with improved properties. tandfonline.commdpi.com
Synthetic Biology: Although the biosynthetic gene cluster for convolutamydines in Amathia convoluta or its potential microbial symbionts has not yet been identified, its discovery would be a major leap forward. nih.govnih.gov Once identified, these genes could be cloned and expressed in a heterologous host like E. coli or yeast. nih.gov This would not only provide a sustainable and scalable production platform but also open the door to combinatorial biosynthesis, where genes can be mixed and matched or engineered to produce novel, "unnatural" analogues. nih.gov
Computational Design: Computer-aided drug design (CADD) can accelerate the discovery of more potent and selective analogues. mdpi.com If a protein target is identified through "omics" studies, structure-based design methods like molecular docking can be used to predict how different analogues of this compound would bind. mdpi.comnih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing. This approach saves significant time and resources compared to synthesizing and testing every possible analogue. mdpi.com
The creation of a difluoro analogue is a prime example of how structural modification can be explored to enhance bioactivity. rsc.org Computational and synthetic biology approaches can systematize and expand this exploration exponentially. tandfonline.com
Challenges and Opportunities in Marine Natural Product Drug Discovery and Development
The journey of a marine natural product like this compound from discovery to a potential drug is fraught with challenges but also filled with unique opportunities. nih.govpharmaceutical-journal.com
Challenges:
Supply: As mentioned, obtaining sufficient quantities of the compound is a primary bottleneck. While synthesis is a viable solution, it can be complex and costly. nih.govfrontiersin.org
Structural Complexity: Marine natural products often possess complex, multi-chiral structures that are challenging to synthesize. frontiersin.org
Mechanism of Action: Elucidating the biological target and mechanism of action can be a long and arduous process. rjsvd.com
Dereplication: A significant effort in natural product discovery is spent on re-isolating known compounds. Rapid identification of known structures is crucial to focus resources on novel discoveries. pharmaceutical-journal.com
Opportunities:
Chemical Novelty: The marine environment is a vast and relatively untapped source of chemical diversity. Marine organisms produce unique molecular skeletons not found in terrestrial sources, offering the potential for novel mechanisms of action. pharmaceutical-journal.comrjsvd.com
Potency: Many marine natural products exhibit potent biological activity at very low concentrations, making them excellent starting points for drug development. tandfonline.com
Technological Advances: Modern technologies in genomics, proteomics, synthesis, and computational modeling are helping to overcome many of the historical challenges in this field. nih.govnih.govtandfonline.com The success rate of finding a drug from a marine source is estimated to be significantly higher than from other sources. tandfonline.com
This compound exemplifies this paradigm. It is a potent, structurally unique molecule from a marine source. By leveraging advanced synthetic, biological, and computational tools, the challenges associated with its development can be addressed, unlocking its full potential as a therapeutic agent. nih.govrjsvd.com
Q & A
Q. What experimental approaches are recommended for isolating Convolutamydine E from marine sources?
Isolation requires a multi-step chromatographic strategy. Begin with solvent extraction (e.g., methanol or dichloromethane) followed by liquid-liquid partitioning. Use techniques like flash chromatography for preliminary fractionation, then high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection for purification. Structural confirmation via NMR (1D/2D) and high-resolution mass spectrometry (HRMS) is critical .
Q. How should researchers design assays to evaluate the bioactivity of this compound?
Prioritize target-specific assays based on hypothesized mechanisms. For antimicrobial activity, use microdilution assays (e.g., MIC/MBC) with standardized microbial strains. For cytotoxicity, employ cell viability assays (MTT/XTT) across multiple cell lines, including healthy controls to assess selectivity. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Q. What spectroscopic methods are essential for characterizing this compound’s structure?
Combine NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign proton and carbon frameworks. HRMS confirms molecular formula, while IR spectroscopy identifies functional groups. X-ray crystallography is ideal for absolute configuration determination if crystals are obtainable. Cross-reference data with published spectra of related alkaloids to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound analogues?
Adopt a retrosynthetic approach, identifying key intermediates (e.g., pyrrolidine or indole moieties). Test catalytic systems (e.g., asymmetric catalysis for stereocontrol) and evaluate reaction conditions (solvent, temperature) via Design of Experiments (DoE) to maximize yield and enantiomeric excess. Use computational chemistry (DFT) to predict transition states and optimize stereochemical outcomes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Conduct systematic replication studies under standardized conditions (e.g., cell line origins, culture media, compound purity). Perform meta-analyses to identify confounding variables (e.g., solvent effects, assay protocols). Validate findings using orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .
Q. How should researchers address variability in this compound yields from natural sources?
Investigate ecological factors (seasonality, symbiont interactions) using multivariate analysis. Optimize extraction parameters (e.g., solvent polarity, extraction time) via response surface methodology (RSM). Consider synthetic biology approaches (e.g., heterologous expression of biosynthetic genes) for consistent production .
Q. What methodologies enhance the reproducibility of pharmacokinetic studies on this compound?
Use validated LC-MS/MS protocols for plasma/tissue quantification. Include stability tests (e.g., freeze-thaw, long-term storage) and matrix effect evaluations. Apply compartmental modeling (e.g., non-linear mixed-effects) to account for interspecies variability. Share raw data and analytical scripts via open-access repositories .
Methodological Considerations
How to design a robust research question for mechanistic studies of this compound?
Frame questions using FINERMAPS criteria: Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Specific. Example: “Does this compound inhibit NF-κB signaling via direct interaction with IKKβ, and how does this vary across cancer subtypes?” .
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., transcriptomics), apply false discovery rate (FDR) corrections. Bayesian hierarchical models are recommended for integrating heterogeneous data from repeated experiments .
Q. How to ensure ethical compliance in collaborative studies involving this compound?
Document data anonymization/pseudonymization protocols, especially for pharmacological data linked to patient samples. Specify storage media (encrypted servers) and access controls in research agreements. Include explicit consent clauses for secondary data use in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
